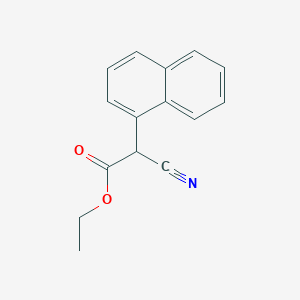

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUFQSUPDWXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with a Knoevenagel condensation to form an unsaturated intermediate, followed by a selective reduction to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and purification strategies to enable researchers to confidently and efficiently synthesize this important molecule.

Introduction and Significance

Substituted cyanoacetates are versatile precursors in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2] The title compound, this compound, incorporates a bulky, lipophilic naphthalene ring, a reactive nitrile group, and an ester functionality, making it an attractive starting material for the development of novel therapeutic agents. Its structural motifs are found in compounds with diverse biological activities, and its strategic synthesis is therefore of significant interest to the drug discovery and development community.

Synthetic Strategy Overview

The most logical and efficient synthetic route to this compound involves a two-step sequence:

-

Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of 1-naphthaldehyde with ethyl cyanoacetate. This reaction forms the α,β-unsaturated intermediate, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate.

-

Selective Reduction: The subsequent step is the selective reduction of the carbon-carbon double bond of the acrylate intermediate to afford the desired saturated product, this compound.

This strategy is favored due to the high yields typically associated with the Knoevenagel condensation and the availability of mild and selective methods for the reduction of electron-deficient alkenes.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Knoevenagel Condensation of 1-Naphthaldehyde and Ethyl Cyanoacetate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In this synthesis, the acidic α-proton of ethyl cyanoacetate is abstracted by a weak base, typically piperidine, to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of 1-naphthaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

Mechanistic Rationale

Figure 2: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Naphthaldehyde | 156.18 | 10.0 g | 0.064 |

| Ethyl Cyanoacetate | 113.12 | 7.9 g | 0.070 |

| Piperidine | 85.15 | 0.5 mL | ~0.005 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthaldehyde (10.0 g, 0.064 mol) and absolute ethanol (100 mL).

-

Stir the mixture at room temperature until the aldehyde has completely dissolved.

-

Add ethyl cyanoacetate (7.9 g, 0.070 mol) to the solution, followed by the catalytic amount of piperidine (0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, in a vacuum oven. The product is typically a pale yellow solid.

Step 2: Selective Reduction of Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate

The reduction of the α,β-unsaturated ester intermediate to the desired saturated product requires a reagent that will selectively reduce the carbon-carbon double bond without affecting the ester or nitrile functionalities. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is a mild and effective reagent for this transformation. The reaction proceeds via a 1,4-conjugate addition of a hydride ion to the electron-deficient alkene.

Mechanistic Considerations

The hydride from sodium borohydride acts as a nucleophile and attacks the β-carbon of the conjugated system, which is electron-deficient due to the electron-withdrawing effects of both the ester and nitrile groups. The resulting enolate is then protonated by the solvent (ethanol) to give the saturated product.

Figure 3: Mechanism of the selective reduction with sodium borohydride.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate | 251.28 | 10.0 g | 0.040 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.8 g | 0.048 |

| Ethanol | 46.07 | 150 mL | - |

| 1M Hydrochloric Acid | - | ~50 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (10.0 g, 0.040 mol) in ethanol (150 mL) with stirring at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.8 g, 0.048 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.[4]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid at 0 °C until the solution is neutral to slightly acidic (pH 6-7).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with two additional portions of ethyl acetate (50 mL each).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by either recrystallization or column chromatography.

Purification

-

Recrystallization: A mixture of ethyl acetate and hexane is a good starting point for recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[6]

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methine proton adjacent to the cyano and naphthalene groups, and the aromatic protons of the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the methine carbon, and the carbons of the naphthalene ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹, a medium intensity band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹, and C-H stretching frequencies for the aromatic and aliphatic protons.[7][8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (239.27 g/mol ).

Safety and Handling

-

1-Naphthaldehyde: Harmful if swallowed and causes skin, eye, and respiratory irritation.[9][10]

-

Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. It is a lachrymator.[3][11][12]

-

Piperidine: Highly flammable and toxic. Causes severe skin burns and eye damage.[13]

-

Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.

-

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This guide provides a robust and detailed methodology for the synthesis of this compound. The two-step approach, involving a Knoevenagel condensation followed by a selective reduction, is an efficient and reliable route to this valuable synthetic intermediate. The provided protocols, mechanistic insights, and purification strategies should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Naphthaldehyde, 95%. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). Reduction using sodium borohydride?. Retrieved from [Link]

-

RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

PubMed Central. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

-

Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Retrieved from [Link]

-

ResearchGate. (2023). Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry: From Synthetic Strategies to Therapeutic Applications. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl 2-cyano-2-ethylbutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): A sensitive, selective fluorescence 'Turn-off' chemodosimeteric probe for detection of poisonous hydrazine hydrate and its vapours. Retrieved from [Link]

-

ResearchGate. (n.d.). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

-

PubMed. (2013). Synthesis and pharmacological evaluation of 2-aryloxy/arylamino-5-cyanobenzenesulfonylureas as novel thromboxane A₂ receptor antagonists. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Table. Retrieved from [Link]

-

University of Idaho. (n.d.). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

-

USDA ARS. (n.d.). Facile New Synthesis of Coniferyl and Sinapyl Alcohols. Retrieved from [Link]

-

MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Retrieved from [Link]

-

PubMed Central. (n.d.). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Retrieved from [Link]

-

PubMed. (n.d.). (E)-2-Cyano-N'-(1,2,3,4-tetra-hydro-naphthalen-1-yl-idene)acetohydrazide. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Transfer hydrogenation with Hantzsch esters and related organic hydride donors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the NMR Spectroscopic Data of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate (CAS No. 13234-71-4). Due to the absence of publicly available experimental spectra, this guide leverages high-quality predicted ¹H and ¹³C NMR data to serve as a valuable reference for researchers working with this compound. The guide offers a comprehensive interpretation of the predicted chemical shifts, multiplicities, and integration, grounded in the fundamental principles of NMR spectroscopy. Furthermore, it includes a standardized protocol for NMR data acquisition and a discussion on the structural features influencing the spectral data.

Introduction

This compound is a molecule of interest in organic synthesis and potentially in medicinal chemistry, incorporating a bulky naphthalene ring, a cyano group, and an ethyl ester moiety. These features make it a versatile building block. A thorough understanding of its structure is paramount for its application, and NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide aims to provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectroscopic Data

The following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. It is crucial to note that these are in silico predictions and should be confirmed by experimental data. The predictions were performed for a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the naphthalene ring system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~5.20 | Singlet (s) | 1H | CH (CN)COOEt |

| ~7.50 - 8.20 | Multiplet (m) | 7H | Naphthalene-H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the carbon skeleton of the molecule, including the distinct signals for the carbonyl, cyano, and naphthalene carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14.2 | -O-CH₂-CH₃ |

| ~45.0 | C H(CN)COOEt |

| ~63.0 | -O-CH₂ -CH₃ |

| ~117.0 | -C N |

| ~122.0 - 135.0 | Naphthalene-C |

| ~167.0 | C =O |

Interpretation and Causality

The predicted chemical shifts can be rationalized based on the electronic environment of the nuclei.

-

Ethyl Group: The methylene protons (-O-CH₂ -CH₃) at ~4.35 ppm are deshielded due to the adjacent electronegative oxygen atom of the ester group. They appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-O-CH₂-CH₃ ) at ~1.35 ppm are further from the oxygen and thus appear more upfield as a triplet, split by the methylene protons.

-

Methine Proton: The single proton on the alpha-carbon (CH (CN)COOEt) at ~5.20 ppm is significantly deshielded. This is due to the combined electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups, as well as the naphthalene ring. It is predicted to be a singlet as it has no adjacent protons.

-

Naphthalene Ring: The seven protons of the naphthalene ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The complex multiplet structure arises from the various electronic environments and spin-spin coupling between the protons on the fused ring system.

-

Carbonyl and Cyano Carbons: In the ¹³C spectrum, the carbonyl carbon (C =O) of the ester is found significantly downfield at ~167.0 ppm, a characteristic chemical shift for this functional group. The nitrile carbon (-C N) appears around ~117.0 ppm.

-

Naphthalene Carbons: The carbons of the naphthalene ring produce a series of signals in the aromatic region of the ¹³C NMR spectrum, from approximately 122.0 to 135.0 ppm.

Experimental Protocol for NMR Spectroscopy

For the acquisition of experimental NMR data, the following protocol is recommended for achieving high-resolution spectra.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0 to 220 ppm.

-

Use proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups and their expected influence on the NMR spectrum.

Figure 1. A diagram illustrating the key structural features of this compound and their influence on the predicted NMR chemical shifts.

Conclusion

This technical guide provides a foundational understanding of the NMR spectroscopic characteristics of this compound based on predicted data. The detailed interpretation of the ¹H and ¹³C NMR spectra, along with the provided experimental protocol, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While the predicted data offers significant insights, it is imperative to validate these findings with experimentally acquired spectra for unambiguous structural confirmation.

References

IR spectrum of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. As a complex molecule incorporating nitrile, ester, and naphthalene functionalities, its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, scientists, and drug development professionals, offering a predictive interpretation of its key vibrational modes. We will delve into the theoretical underpinnings of the spectral features, correlate them to the specific molecular structure, and provide a robust experimental protocol for acquiring high-quality data. The guide is structured to build from fundamental principles to detailed analysis, ensuring both educational value and practical utility in a laboratory setting.

Introduction: The Molecule and the Method

This compound (CAS: 13234-71-4) is an aromatic compound featuring a stereocenter alpha to three distinct functional groups: an ethyl ester, a nitrile, and a naphthalen-1-yl group[1][2][3]. The confluence of these groups—the electron-withdrawing nitrile, the carbonyl-containing ester, and the extensive π-system of the naphthalene ring—creates a unique electronic and vibrational profile.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies corresponding to the energy of infrared radiation[4]. By measuring the absorption of IR radiation, we can identify the functional groups present in a sample, making it an indispensable tool for structural elucidation and chemical identification. For a molecule like this compound, IR spectroscopy allows for the unambiguous confirmation of its core structural motifs.

This guide will predict and analyze the IR spectrum by dissecting the molecule into its constituent parts and examining the expected vibrational frequencies for each, paying special attention to the electronic effects of conjugation and substitution.

Predicted Spectral Analysis: From Functional Groups to Peaks

The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of its primary functional groups.

The Nitrile (C≡N) Stretching Vibration

The carbon-nitrogen triple bond of a nitrile group gives rise to a sharp, distinct absorption band.

-

Saturated Aliphatic Nitriles: Typically absorb in the 2260-2240 cm⁻¹ range[5].

-

Aromatic & Conjugated Nitriles: When the nitrile group is conjugated with an aromatic ring or another π-system, the absorption frequency is lowered due to resonance effects, which slightly weaken the C≡N bond. This shift places the peak in the 2240-2220 cm⁻¹ region[5][6].

For this compound, the nitrile group is directly attached to a carbon that is, in turn, bonded to the naphthalene ring. This conjugation will cause the C≡N stretching vibration to appear as a sharp, medium-intensity peak expected around 2230-2220 cm⁻¹ .

The Ester (C=O and C-O) Vibrations

Esters are characterized by two prominent stretching vibrations: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) single bond stretches.

-

Carbonyl (C=O) Stretch: This is one of the most intense and recognizable bands in an IR spectrum.

-

Saturated Aliphatic Esters: Absorb strongly in the 1750-1735 cm⁻¹ range[7][8].

-

α,β-Unsaturated/Aromatic Esters: Conjugation with a double bond or aromatic ring delocalizes the π-electrons of the carbonyl group, reducing its double-bond character and lowering the vibrational frequency to the 1730-1715 cm⁻¹ range[7].

In the target molecule, the ester carbonyl is conjugated with the naphthalene ring. Therefore, a strong, sharp C=O stretching absorption is predicted between 1725 and 1715 cm⁻¹ .

-

-

Carbon-Oxygen (C-O) Stretches: Esters display two distinct C-O single bond stretches, often referred to as the asymmetric and symmetric vibrations, which appear in the fingerprint region. These absorptions are typically strong and broad. For saturated esters, these bands are found between 1300-1000 cm⁻¹[7][8]. The asymmetric C-C-O stretch (involving the carbonyl carbon) for acetate esters is found around 1240 cm⁻¹[8]. We expect to see at least two strong C-O stretching bands in the 1300-1150 cm⁻¹ region .

The Naphthalene Ring Vibrations

The aromatic naphthalene system produces several characteristic bands.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to sharp, weak-to-medium bands appearing just above 3000 cm⁻¹. We predict these to be in the 3100-3050 cm⁻¹ range [5][9].

-

Aromatic C=C "Ring Mode" Stretches: The stretching of the carbon-carbon bonds within the naphthalene ring results in a series of sharp, medium-intensity absorptions. These typically occur in the 1620-1450 cm⁻¹ region [5][10]. One would expect to see multiple peaks in this area, characteristic of a polycyclic aromatic system.

-

C-H Out-of-Plane (OOP) Bending: These vibrations are highly characteristic of the substitution pattern on an aromatic ring and appear at lower wavenumbers. For naphthalene itself, a very strong band associated with the collective out-of-plane bending of C-H groups is seen around 785 cm⁻¹[11]. The substitution pattern will influence the exact position, but a strong absorption in the 850-750 cm⁻¹ range is expected.

Aliphatic C-H Vibrations

The ethyl group and the alpha-carbon will contribute standard aliphatic C-H signals.

-

C-H Stretching: The sp³-hybridized C-H bonds of the ethyl group (CH₃ and CH₂) will produce medium-to-strong absorptions in the region just below 3000 cm⁻¹. These are expected between 2980 and 2870 cm⁻¹ .

-

C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups will appear in the 1470-1375 cm⁻¹ range .

Summary of Predicted IR Absorptions

The following table consolidates the predicted key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Causality |

| 3100 - 3050 | Aromatic C-H Stretch (Naphthalene) | Medium to Weak | sp² C-H bond vibrations are at higher frequency than sp³ C-H bonds[5]. |

| 2980 - 2870 | Aliphatic C-H Stretch (Ethyl Group) | Medium to Strong | sp³ C-H bond vibrations from the methyl and methylene groups. |

| 2230 - 2220 | Nitrile C≡N Stretch | Medium, Sharp | Conjugation with the naphthalene ring lowers the frequency from the typical saturated range (2260-2240 cm⁻¹)[5][6]. |

| 1725 - 1715 | Ester C=O Stretch | Strong, Sharp | Conjugation with the naphthalene ring lowers the frequency from the typical saturated ester range (1750-1735 cm⁻¹)[7][12]. |

| 1620 - 1450 | Aromatic C=C Ring Stretches | Medium, Sharp (multiple bands) | Characteristic "ring modes" of the naphthalene aromatic system[5][10]. |

| 1470 - 1375 | Aliphatic C-H Bending | Medium | Scissoring and rocking vibrations of the CH₂ and CH₃ groups. |

| 1300 - 1150 | Ester C-O Stretches | Strong (multiple bands) | Asymmetric and symmetric stretching modes of the C-O-C linkage of the ester[7][8]. |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong | Bending vibrations of C-H bonds perpendicular to the plane of the aromatic ring; position is sensitive to substitution pattern[11]. |

Experimental Protocol: Acquiring the Spectrum

This protocol describes the acquisition of a high-fidelity IR spectrum for a solid sample like this compound using the KBr pellet method with a Fourier Transform Infrared (FT-IR) spectrometer.

Methodology: Potassium Bromide (KBr) Pellet

-

Preparation of Materials:

-

Ensure the sample is pure and thoroughly dry. Moisture will introduce a broad O-H absorption band around 3400 cm⁻¹.

-

Use high-purity, spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for at least 2 hours and store it in a desiccator.

-

Clean and dry an agate mortar and pestle.

-

-

Background Spectrum Acquisition:

-

Ensure the FT-IR spectrometer's sample compartment is empty and closed.

-

Purge the instrument with dry air or nitrogen if available to minimize atmospheric CO₂ and H₂O interference.

-

Collect a background spectrum. This is a critical step that measures the instrument's baseline and atmospheric conditions, which will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder. The ratio should be roughly 1:100.

-

Place the KBr and sample into the agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pelletizing die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

-

Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates poor grinding or moisture contamination.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Process the spectrum by identifying the peak positions (in cm⁻¹) and their relative intensities.

-

Compare the observed peaks with the predicted values in the table above to confirm the structure of this compound.

-

Visualization of Workflow and Concepts

The following diagrams illustrate the key workflows and principles discussed in this guide.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Sources

- 1. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 13234-71-4 [chemicalbook.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

A Senior Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

This technical guide provides a comprehensive framework for the analysis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate using high-resolution mass spectrometry (HRMS). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring a robust, self-validating approach to structural elucidation and characterization.

Foundational Understanding of the Analyte

Before any analysis, a thorough understanding of the target molecule is paramount. This compound possesses a unique combination of functional groups that dictate its behavior in a mass spectrometer: a bulky, aromatic naphthalene ring, a polar cyano group, and an ester functional group.

These features inform our initial hypothesis: the molecule is well-suited for soft ionization techniques, particularly Electrospray Ionization (ESI), which is ideal for producing ions from moderately polar molecules without inducing significant fragmentation.[1] The presence of nitrogen in the cyano group and oxygen atoms in the ester provide potential sites for protonation, making positive-ion mode a logical starting point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | [2][3] |

| Molecular Weight (Average) | 239.27 g/mol | [2][3] |

| Exact Mass (Monoisotopic) | 239.09463 Da | Calculated |

| Synonyms | α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl Cyano(1-naphthyl)acetate | [2] |

| CAS Number | 13234-71-4 | [2] |

The exact mass is the cornerstone of high-resolution mass spectrometry, allowing for the confident determination of elemental composition.[4][5]

Strategic Workflow for Analysis

A successful analysis relies on a systematic and logical workflow. Each step is designed to isolate the analyte, ionize it efficiently, and extract maximum structural information. Mass spectrometry is a powerful tool for structural elucidation, capable of providing precise mass measurements and detailed fragment analysis from very small amounts of sample.[6]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

Physical and chemical properties of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

An In-Depth Technical Guide to Ethyl 2-cyano-2-(naphthalen-1-yl)acetate: Properties, Synthesis, and Applications

Introduction

This compound is a specialized organic compound characterized by a core ethyl cyanoacetate structure substituted with a bulky naphthalen-1-yl group at the alpha-position. This unique architecture, combining an active methylene group, a nitrile, an ester, and a large aromatic system, makes it a molecule of significant interest for synthetic chemists. The electron-withdrawing properties of the adjacent cyano and ester functionalities render the alpha-proton acidic, establishing this compound as a versatile C-H acid and a valuable nucleophilic building block in organic synthesis.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It delves into its chemical reactivity, proposes a logical synthetic pathway with a detailed experimental protocol, and explores its applications in materials science and as a precursor for complex molecular architectures relevant to drug discovery and chemical sensor development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data on this specific derivative is not widely published, its core characteristics can be defined, and others can be inferred from its structure and comparison to the parent compound, ethyl cyanoacetate.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13234-71-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| Appearance | Neat (form not specified, likely a high-boiling liquid or low-melting solid) | [1] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl cyano(1-naphthyl)acetate, α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl α-cyano-1-naphthaleneacetate | [1][2] |

| InChI | InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 | [1] |

Solubility and Thermal Properties: Specific melting and boiling points for this compound are not readily available in the literature.[4] However, based on its molecular weight and the presence of the large, rigid naphthalene ring, it is expected to be a high-boiling liquid or a low-melting solid at standard conditions. Its structure suggests poor solubility in water but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran (THF), ethyl acetate, and acetone.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the active methylene group, a feature it shares with its parent compound, ethyl cyanoacetate.[5]

The Active Methylene Group: A Versatile Nucleophile

The single proton on the carbon alpha to the naphthalene ring is significantly acidic. This is a direct consequence of the powerful inductive and resonance effects of the adjacent nitrile (-C≡N) and ester (-COOEt) groups, which stabilize the resulting carbanion.

This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized carbanion. This carbanion is an excellent nucleophile, serving as the cornerstone for a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation and Related Reactions

While the substituted alpha-carbon prevents direct participation in a standard Knoevenagel condensation, the parent compound, ethyl cyanoacetate, is a classic reagent for this reaction.[5] A structurally related compound, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (ECNA), is synthesized via a Knoevenagel condensation between 1-naphthaldehyde and ethyl cyanoacetate.[6] This highlights that our title compound can be seen as an alkylated derivative, and its own synthesis relies on the reactivity of the ethyl cyanoacetate precursor.

Functional Group Transformations

The ester and nitrile groups can undergo various chemical transformations, providing pathways to other classes of compounds:

-

Ester Hydrolysis: Treatment with acid or base can hydrolyze the ethyl ester to the corresponding carboxylic acid, 2-cyano-2-(naphthalen-1-yl)acetic acid.

-

Nitrile Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding a β-amino ester derivative.

Synthesis and Experimental Protocol

A direct, published synthesis for this compound is not readily found. However, a highly plausible and standard synthetic route involves the nucleophilic substitution of a 1-(halomethyl)naphthalene with the enolate of ethyl cyanoacetate.

Proposed Retrosynthetic Pathway

The most logical disconnection is at the Cα-naphthalene bond. This leads to two readily available starting materials: ethyl cyanoacetate and 1-(bromomethyl)naphthalene (or a related halide). The synthesis involves the formation of the ethyl cyanoacetate enolate followed by an Sₙ2 reaction.

Representative Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry methodology. A thorough risk assessment must be conducted before any laboratory work.

Objective: To synthesize this compound via alkylation of ethyl cyanoacetate.

Reagents & Materials:

-

Ethyl cyanoacetate

-

1-(Bromomethyl)naphthalene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents). The mineral oil is washed away with anhydrous hexanes, and the NaH is dried under a stream of nitrogen. Anhydrous THF is then added to the flask.

-

Causality: Sodium hydride is a strong, non-nucleophilic base, ideal for completely deprotonating the active methylene compound without competing in the subsequent Sₙ2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Enolate Formation: The flask is cooled to 0 °C in an ice bath. Ethyl cyanoacetate (1.0 equivalent) dissolved in a small amount of anhydrous THF is added dropwise via the dropping funnel over 15-20 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Causality: Slow, cold addition controls the exothermic deprotonation and hydrogen gas evolution. Allowing the reaction to proceed ensures complete formation of the enolate.

-

-

Alkylation: A solution of 1-(bromomethyl)naphthalene (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at room temperature. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting ethyl cyanoacetate is consumed.

-

Causality: A slight excess of the alkylating agent ensures complete consumption of the valuable enolate. Refluxing provides the necessary activation energy for the Sₙ2 reaction.

-

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Causality: The NH₄Cl quench neutralizes any remaining base and protonates any unreacted enolate. Extraction with an organic solvent isolates the desired product from the aqueous phase containing inorganic salts.

-

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product. This crude material is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Causality: The brine wash removes residual water. Drying with MgSO₄ removes all traces of water before solvent evaporation. Column chromatography separates the target compound from unreacted starting material, byproducts, and impurities.

-

Applications in Research and Development

Intermediate for Complex Molecule Synthesis

The primary value of this compound is as a synthetic intermediate. It provides a straightforward method to introduce the cyanoacetate moiety attached to a naphthalene scaffold. The naphthalene ring is a common feature in many biologically active molecules and pharmaceutical agents due to its rigid, lipophilic nature, which facilitates interactions with biological targets.

Polymer and Materials Science

This compound has been specifically cited for its use as a catalyst in the crosslinking of polyesters with styrene.[2] This suggests a role in modifying polymer properties, potentially acting as a reactive diluent or chain-transfer agent in radical polymerizations.

Precursor for Bioactive Molecules and Probes

As previously mentioned, the related compound ECNA, derived from the same core structure, has been developed as a selective fluorescent "turn-off" probe for the detection of highly toxic hydrazine hydrate.[6] This demonstrates the potential of the naphthalenyl-cyanoacetate framework in the design of chemosensors. The inherent fluorescence of the naphthalene group can be modulated by chemical reactions involving the reactive side chain, making it an attractive platform for developing new analytical tools.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. Therefore, safety precautions should be based on the properties of its parent compound, ethyl cyanoacetate, and the general principles for handling substituted aromatic compounds.

-

Hazard Profile (based on ethyl cyanoacetate): Harmful if swallowed, inhaled, or in contact with skin.[7] Causes skin and eye irritation.[8]

-

Engineering Controls: Work should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these are incompatible.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Disclaimer: The addition of the naphthalene moiety may alter the toxicological properties. A comprehensive, compound-specific risk assessment is mandatory before use.

Conclusion

This compound is a multifunctional organic compound whose value lies in its versatility as a synthetic intermediate. The combination of an active methylene group with a bulky aromatic system makes it a strategic building block for creating complex molecular architectures. While detailed physicochemical data remains sparse, its reactivity is well-understood from fundamental chemical principles. Its documented use in materials science and its potential as a precursor for advanced chemical probes underscore its relevance to both academic and industrial research.

References

- Wikipedia. Ethyl cyanoacetate. [Link]

- ChemSynthesis. ethyl (4a-methyldecahydro-1-naphthalenyl)(cyano)acetate. [Link]

- Royal Society of Chemistry. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]

- 3. 13234-71-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. manavchem.com [manavchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

CAS number for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

An In-depth Technical Guide to Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized cyanoacrylate ester. The document delineates its chemical identity, physicochemical properties, and plausible synthetic pathways derived from established organic chemistry principles. A core focus is placed on the compound's underlying chemical reactivity, particularly the anionic polymerization mechanism characteristic of cyanoacrylates. Furthermore, this guide explores its current and potential applications, ranging from polymer science to its prospective role as a versatile building block in medicinal chemistry and as a candidate for the development of advanced fluorescent probes. The synthesis and application protocols are presented with an emphasis on the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical insight for the intended scientific audience.

Introduction

This compound is an aromatic cyanoacrylate derivative distinguished by the presence of a bulky naphthalene moiety. This structural feature imparts unique electronic and steric properties compared to simpler alkyl cyanoacetates, suggesting a range of specialized applications. Like other α-cyanoacrylates, it possesses an electron-deficient carbon-carbon double bond, making it highly susceptible to nucleophilic attack and a valuable precursor in organic synthesis. Its reactivity is centered around the active methylene group, flanked by both a nitrile (-CN) and an ester (-COOEt) group, which provides the resonance stabilization necessary for carbanion formation. This guide serves as a technical resource for professionals engaged in chemical synthesis, materials science, and drug discovery, offering insights into the synthesis, reactivity, and application landscape of this specific molecule.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below. These data are critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 13234-71-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][3] |

| Molecular Weight | 239.27 g/mol | [1][3] |

| Synonyms | α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl cyano(1-naphthyl)acetate | [1][3] |

| Physical Form | Neat (liquid) | [1] |

| InChI | InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 | [1] |

Synthesis and Mechanistic Considerations

The logical synthetic approach involves the condensation of a naphthalene-based aldehyde with an active methylene compound, namely ethyl cyanoacetate.

Proposed Synthetic Pathway: Naphthalene-1-carbaldehyde and ethyl cyanoacetate would be reacted in the presence of a weak base catalyst, such as piperidine or an amine salt. The base facilitates the deprotonation of ethyl cyanoacetate, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final product. The choice of a weak base is critical; strong bases could lead to unwanted side reactions, such as the self-polymerization of the cyanoacrylate product.

Caption: Initiation step of anionic polymerization of a cyanoacrylate.

This inherent reactivity means the compound must be stored under anhydrous conditions and potentially with a stabilizer (a radical scavenger like hydroquinone or a strong acid) to prevent premature polymerization. [5]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate and functional material in several scientific domains.

As a Monomer and Crosslinking Agent

The compound has been identified as a catalyst for the crosslinking of polyesters with styrene. [3]Its ability to polymerize or co-polymerize under specific conditions allows for the creation of specialty polymers. The bulky naphthalene group can be expected to increase the polymer's glass transition temperature (Tg) and modify its refractive index and mechanical properties compared to polymers made from simpler cyanoacrylates.

Progenitor for Bioactive Heterocycles

Ethyl cyanoacetate, the parent compound, is a well-known and versatile building block for synthesizing a wide array of heterocyclic compounds that form the core of many pharmaceuticals. [6]These include purine derivatives (e.g., caffeine, theophylline), pyrimidines (e.g., trimethoprim), and pyrazoles (e.g., allopurinol). [6]By analogy, this compound serves as a more complex starting material, enabling the direct incorporation of a naphthalene scaffold into novel heterocyclic drug candidates. The naphthalene ring is a common motif in medicinal chemistry, known to interact with biological targets through π-stacking and hydrophobic interactions.

Potential as a Fluorescent Probe

A structurally related compound, Ethyl 2-cyano-3-(naphthalen-1-yl) acrylate (ECNA), has been successfully demonstrated as a selective "turn-off" fluorescent chemodosimeter for the sensitive detection of hydrazine. [7]Hydrazine is an environmentally significant and highly toxic compound. [7]The detection mechanism relies on the reaction of hydrazine with the probe, which disrupts the fluorophore's conjugation and quenches its fluorescence. Given the shared naphthalene fluorophore and the reactive cyanoacrylate system in this compound, it stands as a strong candidate for similar applications. Researchers could explore its reactivity with various analytes to develop new sensitive and selective detection methods.

Experimental Protocol: Hypothetical Synthesis via Knoevenagel Condensation

This section provides a detailed, self-validating protocol for the synthesis of this compound based on the Knoevenagel condensation.

Objective: To synthesize this compound from naphthalene-1-carbaldehyde and ethyl cyanoacetate.

Materials:

-

Naphthalene-1-carbaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Piperidine (0.1 eq)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add naphthalene-1-carbaldehyde (1.0 eq) and anhydrous toluene.

-

Causality: Anhydrous solvent is used to prevent unwanted side reactions and to allow for the azeotropic removal of water, which drives the reaction equilibrium towards the product.

-

-

Addition of Reagents: Add ethyl cyanoacetate (1.1 eq) to the flask, followed by the catalytic amount of piperidine (0.1 eq).

-

Causality: A slight excess of ethyl cyanoacetate ensures the complete consumption of the aldehyde. Piperidine is a sufficiently weak base to catalyze the reaction without inducing polymerization of the product.

-

-

Reflux and Water Removal: Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-4 hours).

-

Causality: The removal of the water byproduct is essential for achieving a high yield, as the Knoevenagel condensation is a reversible reaction.

-

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

-

Causality: The aqueous washes remove the catalyst and any water-soluble byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Causality: Removal of all residual water is crucial before purification to prevent hydrolysis or polymerization.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Causality: Purification is necessary to remove unreacted starting materials and any minor byproducts, yielding the pure target compound.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Safety and Handling

-

Toxicity: Like other cyanoacrylates, this compound can bond to skin and tissues instantly. [5]Avoid direct contact with skin and eyes.

-

Reactivity: The monomeric liquid can polymerize rapidly in the presence of moisture or basic substances. [8]Store in a cool, dry place, away from light, and preferably with a stabilizer.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a molecule with significant untapped potential. While its immediate application in polymer crosslinking is noted, its true value may lie in its utility as a sophisticated building block for medicinal chemistry and as a platform for developing novel fluorescent sensors. The synthetic accessibility via the robust Knoevenagel condensation allows for its production in research and industrial settings. Understanding its core reactivity, particularly its propensity for anionic polymerization, is paramount for its effective handling and application. This guide provides the foundational knowledge for researchers to confidently explore and exploit the unique chemical properties of this versatile compound.

References

-

Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

-

Organic Syntheses. ethyl cyanoacetate. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

LookChem. Synthesis of Ethyl cyanoacetate. [Link]

-

Wikipedia. Cyanoacrylate. [Link]

-

PrepChem.com. Preparation of ethyl cyanoacetate. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate. [Link]

-

mzCloud. Ethyl 2-cyano-2-[4-(hydroxymethyl)-5-phenyl-1,3-oxazolan-2-yliden]acetate. [Link]

-

ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

-

RSC Publishing. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 13234-71-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound CAS#: 13234-71-4 [amp.chemicalbook.com]

- 4. This compound | 13234-71-4 [chemicalbook.com]

- 5. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pcbiochemres.com [pcbiochemres.com]

An In-Depth Technical Guide to Ethyl 2-cyano-2-(naphthalen-1-yl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is an organic compound featuring a naphthalene ring, a cyano group, and an ethyl ester functional group. Its molecular structure, possessing both electron-withdrawing groups (cyano and ester) and a large aromatic system, imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of an activated methylene group allows for its participation in a variety of carbon-carbon bond-forming reactions, rendering it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential applications in the field of drug discovery and materials science.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Weight | 239.27 g/mol | [1] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][2] |

| CAS Number | 13234-71-4 | [2] |

| IUPAC Name | This compound | |

| Synonyms | α-Cyano-ethyl Ester 1-Naphthaleneacetic Acid, Ethyl Cyano(1-naphthyl)acetate | [2] |

| Appearance | Neat (liquid or solid, not specified in available sources) | [2][3] |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here 1-naphthaldehyde.[4][5]

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of this compound.

Mechanistic Insight

The Knoevenagel condensation is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a mild base.[6] The electron-withdrawing nature of both the adjacent cyano and ester groups increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the α,β-unsaturated product, this compound. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[6]

Detailed Experimental Protocol (Adapted from General Knoevenagel Condensation Procedures)

This protocol is a representative procedure for a Knoevenagel condensation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1-Naphthaldehyde

-

Ethyl cyanoacetate

-

Piperidine (or another suitable base like DBU)

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (1 equivalent) in ethanol.

-

To this solution, add ethyl cyanoacetate (1.2 equivalents) and a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methine proton, and a complex multiplet pattern in the aromatic region corresponding to the protons of the naphthalene ring.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the ethyl group, the methine carbon, and the characteristic signals for the carbons of the naphthalene ring system.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C≡N (nitrile) stretch, a strong absorption for the C=O (ester) stretch, and characteristic bands for the C=C and C-H bonds of the aromatic naphthalene ring.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (239.27 m/z). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around its activated methylene group and the cyano and ester functionalities. This reactivity profile makes it a valuable intermediate in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications.

Intermediate in Drug Synthesis

Ethyl cyanoacetate, the precursor to the title compound, is a well-established building block in the synthesis of numerous pharmaceuticals.[4] It is used in the preparation of heterocyclic compounds such as purines (e.g., theophylline, caffeine), pyrimidines (e.g., trimethoprim), and pyridines. Given this precedent, this compound can be envisioned as a key intermediate for the synthesis of novel drug candidates incorporating a naphthalene moiety. The naphthalene group is a common scaffold in medicinal chemistry, and its combination with the reactive functionalities of the cyanoacetate core could lead to the development of compounds with diverse biological activities.

Potential as a Fluorescent Probe

A structurally related compound, Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, has been investigated as a fluorescent chemosensor. This suggests that this compound, with its extended aromatic system, may also possess interesting photophysical properties and could be explored for applications in fluorescence-based detection and imaging.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the known hazards of its precursor, ethyl cyanoacetate, appropriate safety precautions should be taken. Ethyl cyanoacetate is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile organic compound with significant potential as an intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its synthesis via the Knoevenagel condensation is a straightforward and efficient process. While further research is needed to fully elucidate its specific applications and biological activities, its structural features and chemical reactivity make it a compound of considerable interest for researchers and scientists in both academic and industrial settings.

References

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

ChemSynthesis. ethyl (4a-methyldecahydro-1-naphthalenyl)(cyano)acetate. [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

Nature. Metal-free enaminone C-N bond cyanation for stereoselective synthesis of (E)- and (Z)-β-cyano enones. [Link]

-

Bulletin of the Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

PubChem. 2-Cyanoethyl acetate. [Link]

-

International Journal of Nano Dimension. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

-

ResearchGate. An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. [Link]

-

IOSR Journal of Applied Chemistry. Route of Knoevenagel Reaction from Conventional method to Greener methods. [Link]

-

NIST WebBook. Ethyl cyanoacetate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

CyberLeninka. SYNTHESIS BASED ON ETHYL CYANOACETATE. [Link]

-

PubChem. Ethyl 2-naphthylacetate. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

Sources

Structure of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

Authored by a Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds is paramount. The naphthalene moiety, a bicyclic aromatic hydrocarbon, has consistently demonstrated its versatility as a pharmacophore, contributing to a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] This guide focuses on a specific, yet promising, member of this family: this compound.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule. We will delve into its synthesis, structural elucidation through modern spectroscopic techniques, and explore its potential as a valuable building block in medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from closely related structural analogs, providing a robust framework for future research and development.

Molecular Structure and Physicochemical Properties

This compound is a molecule that combines the lipophilic, aromatic system of naphthalene with the reactive functionalities of a cyanoacetate group. This unique combination of a bulky, aromatic substituent and an electron-withdrawing cyano group at the α-carbon makes it an intriguing candidate for further chemical modification and biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | [5] |

| Molecular Weight | 239.27 g/mol | [5] |

| CAS Number | 13234-71-4 | [5] |

| Appearance | Neat (expected to be a solid or oil) | [6] |

| Synonyms | Ethyl cyano(1-naphthyl)acetate, α-Cyano-1-naphthaleneacetic acid ethyl ester | [5][6] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 1-naphthaldehyde, typically under basic catalysis.[7] The initial product of this condensation is the α,β-unsaturated compound, ethyl 2-cyano-3-(naphthalen-1-yl)acrylate. A subsequent reduction of the double bond would yield the target molecule.

Causality Behind Experimental Choices

The choice of a basic catalyst is crucial for the deprotonation of the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-naphthaldehyde. The subsequent dehydration of the aldol adduct is often spontaneous or acid-catalyzed, leading to the formation of the conjugated system. For the second step, a selective reduction of the carbon-carbon double bond is required, which can be achieved through various methods such as catalytic hydrogenation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate

-

Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.1 eq.).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the α,β-unsaturated intermediate.

Step 2: Reduction to this compound

-

Reaction Setup: The purified ethyl 2-cyano-3-(naphthalen-1-yl)acrylate (1.0 eq.) is dissolved in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution.

-

Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Workup and Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.

Structural Elucidation: A Spectroscopic Approach

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the methine proton at the α-carbon, and the aromatic protons of the naphthalene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

| -CH₂- (ethyl) | ~4.2 | Quartet | ~7.1 |

| α-CH | ~4.5 | Singlet | - |

| Naphthalene-H | 7.4 - 8.2 | Multiplet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14 |

| α-C H | ~40 |

| -C H₂- (ethyl) | ~62 |

| C N (nitrile) | ~117 |

| Naphthalene-C | 122 - 135 |

| C =O (ester) | ~168 |

FT-IR Spectroscopy

The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (nitrile) stretch | ~2250 |

| C=O (ester) stretch | ~1740 |

| C-H (aromatic) stretch | ~3050 |

| C-H (aliphatic) stretch | 2850 - 3000 |

| C=C (aromatic) stretch | 1500 - 1600 |

| C-O (ester) stretch | 1000 - 1300 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 239.27 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 194 | Loss of the ethoxy group |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Potential Applications in Drug Development